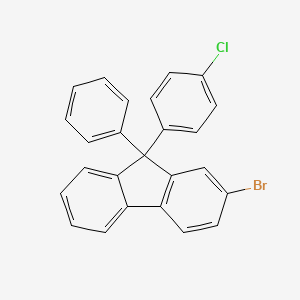

2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene

Description

Properties

IUPAC Name |

2-bromo-9-(4-chlorophenyl)-9-phenylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16BrCl/c26-19-12-15-22-21-8-4-5-9-23(21)25(24(22)16-19,17-6-2-1-3-7-17)18-10-13-20(27)14-11-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYVTAVURNPFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16BrCl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

A palladium-mediated tandem C–H activation/carbenoid insertion sequence enables the construction of the fluorene core. Starting with 2-iodobiphenyl , α-aryl diazoesters undergo cyclization in the presence of Pd(OAc)₂ and P(o-tol)₃ to form 9,9-disubstituted fluorenes. The bromine atom is introduced via subsequent halogenation (Figure 1).

Reaction Conditions

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(o-tol)₃ (6 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMF

-

Temperature: 70°C, 24 hours

Key Advantages

Case Study: Synthesis of 2-Bromo-9-arylfluorenes

A modified protocol using 2-bromo-2'-iodobiphenyl and 4-chlorophenylboronic acid via Suzuki coupling followed by cyclization achieves the target compound. Bromine is retained at position 2 due to steric and electronic effects.

Friedel-Crafts Alkylation with Propargylic Alcohols

Lewis Acid-Mediated Cyclization

Propargylic alcohols react with bromoaryl substrates under BF₃·OEt₂ catalysis to form the fluorene skeleton. For example, 2-bromo-1-(4-chlorophenyl)-1-phenylpropargyl alcohol cyclizes in dichloromethane at 45°C, yielding the fluorene core. Subsequent bromination at position 2 is achieved using N-bromosuccinimide (NBS) .

Optimized Conditions

-

Catalyst: BF₃·OEt₂ (15 mol%)

-

Solvent: Dichloromethane

-

Temperature: 45°C, 45 minutes

Yield : 65–72% after bromination.

Suzuki-Miyaura Coupling for Aryl Group Introduction

Sequential Cross-Coupling Strategy

A two-step approach involves:

-

Suzuki coupling with 4-chlorophenylboronic acid and phenylboronic acid to install the 9-substituents.

Representative Protocol

-

Step 1 : Cyclization of bis(2-bromophenyl)methanol with Pd(OAc)₂ and Cs₂CO₃ in toluene (110°C, 16 hours).

-

Step 2 : Suzuki coupling using Pd(PPh₃)₄ and K₃PO₄ in dioxane (90°C, 12 hours).

Directed Bromination of Preformed Fluorenes

Regioselective Bromination at Position 2

Bromination of 9-(4-chlorophenyl)-9-phenylfluorene is achieved using Br₂ in the presence of FeBr₃ as a Lewis acid. The electron-rich position 2 is selectively targeted due to the fluorene’s aromatic π-system.

Conditions

-

Reagent: Br₂ (1.1 equiv)

-

Catalyst: FeBr₃ (10 mol%)

-

Solvent: Carbon disulfide

-

Temperature: 0°C → room temperature

Industrial-Scale Production Methods

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency:

Purification

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|

| Pd-Catalyzed Cyclization | Pd(OAc)₂, P(o-tol)₃ | 53–78 | High |

| Friedel-Crafts | BF₃·OEt₂, NBS | 65–72 | Moderate |

| Suzuki Coupling | Pd(PPh₃)₄, Boronic acids | 70–85 | High |

| Directed Bromination | Br₂, FeBr₃ | 68–75 | Low |

Challenges and Optimization Strategies

Regioselectivity in Bromination

Bromine preferentially occupies position 2 due to:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce ketones and reduction can yield alcohols.

Scientific Research Applications

2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: Bromine at the 2-position (vs. 4-position in ) directs electrophilic substitution reactions differently due to resonance and inductive effects.

Steric and Solubility Considerations: Bulky substituents (e.g., tert-butyl in or diphenyl in ) reduce solubility in polar solvents but enhance thermal stability.

Reactivity and Applications :

- Brominated fluorenes are commonly used as intermediates in Suzuki-Miyaura cross-coupling reactions to build conjugated systems for optoelectronic materials .

- The presence of chlorine in the target compound may enable dual functionalization (e.g., further halogenation or nucleophilic substitution), as seen in .

Biological Activity :

- While direct data is lacking, halogenated fluorenes like 2-bromo-9-methyl-9-phenyl-9H-fluorene are precursors to bioactive molecules. Evidence from halogenated maleimides suggests that bromine and chlorine substituents may exhibit similar inhibitory potencies in enzyme assays.

Biological Activity

2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene is a synthetic organic compound that has attracted attention in scientific research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a bromine atom and a chlorophenyl group, which are significant for its biological interactions. The presence of these substituents can influence the compound's reactivity and affinity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity. This is particularly relevant in cancer biology, where it may inhibit kinases involved in cell proliferation and survival.

- Induction of Apoptosis : Research indicates that this compound may induce programmed cell death in cancer cells, a crucial mechanism for anticancer agents .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For example, it has been shown to inhibit the proliferation of T-cell malignancies with selectivity towards malignant cells over normal cells .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| CCRF-CEM | 0.021 | High |

| MOLT-4 | 0.022 | High |

| HeLa S3 | >10 | Low |

These results suggest that the compound could be developed into a therapeutic agent targeting specific cancer types.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These findings indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains .

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study focused on the synthesis and evaluation of various fluorene derivatives, including this compound. The results highlighted its ability to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in treated cultures.

- Antimicrobial Evaluation : Another significant study assessed the antimicrobial properties of several fluorenone derivatives, where this compound exhibited promising results against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via halogenation or cross-coupling reactions. For bromination, analogous protocols to those used for 2-bromo-9-methyl-9-phenyl-9H-fluorene () suggest using brominating agents like BBr₃ under controlled conditions (e.g., sealed ampoules at 328 K, as in ). Optimization may involve adjusting stoichiometry, temperature, or catalysts (e.g., Pd-based catalysts for Suzuki couplings, inferred from ). Monitor reaction progress via TLC or GC-MS to ensure completion and minimize byproducts.

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure using single-crystal X-ray diffraction, as demonstrated for 9-bromo-9-borafluorene derivatives ( ).

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), referencing methods for fluorene derivatives ( ).

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR, comparing chemical shifts to structurally similar compounds like 9-phenylfluorene ( ).

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats ( ).

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols ( ).

- Storage : Store in sealed containers away from oxidizers and heat sources ().

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste ().

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in fluorene derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For 9-substituted fluorenes, bromination at the 2-position (para to the phenyl group) is favored due to resonance stabilization ( ). Computational methods like DFT can model electron density distribution (e.g., InChIKey analysis in ). Experimental validation via competitive reactions with substituted fluorenes (e.g., ) can isolate steric effects.

Q. How can computational chemistry aid in predicting the photophysical properties of this compound for optoelectronic applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate HOMO/LUMO gaps using software like Gaussian. Reference fluorene derivatives with known bandgaps (e.g., 9-fluorenone in ).

- TD-DFT for Excited States : Simulate UV-Vis absorption spectra and compare to experimental data ().

- Solvent Effects : Incorporate polarizable continuum models (PCM) to assess solvent polarity impacts (e.g., ).

Q. What strategies resolve contradictions in reported reaction yields for brominated fluorene derivatives?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction parameters (e.g., temperature, solvent polarity) using design-of-experiments (DoE) frameworks.

- Byproduct Analysis : Employ HPLC or LC-MS to identify side products ().

- Cross-Validation : Compare synthetic protocols from analogous compounds (e.g., 9-bromo-9-phenylfluorene in vs. 2-bromo-9,9-diphenyl-9H-fluorene in ).

Applications in Materials Science

Q. How is this compound utilized in the development of organic semiconductors or OLEDs?

- Methodological Answer : Fluorene derivatives are key in π-conjugated systems for OLEDs. Synthesize copolymers via Heck or Suzuki couplings () and characterize electroluminescence using PL spectroscopy. Compare charge-carrier mobility via FET measurements (referenced in for borate-linked polymers).

Data Contradictions and Validation

Q. Why do melting points and spectral data for fluorene derivatives vary across literature sources?

- Methodological Answer : Variations arise from impurities, polymorphs, or instrumentation differences. Purify compounds via column chromatography or recrystallization (). Validate purity using DSC (melting point) and orthogonal spectroscopy (e.g., NMR + IR). Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.